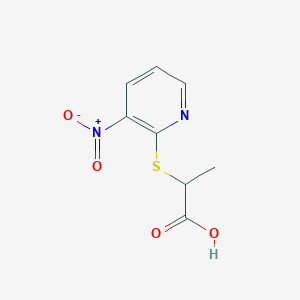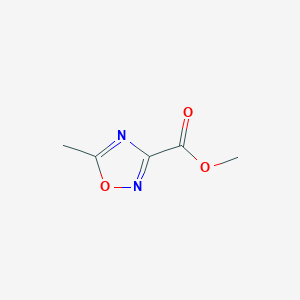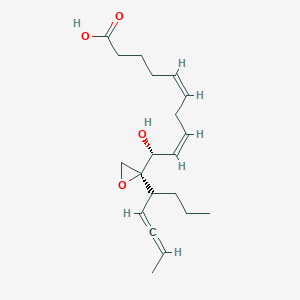
Hepoxilin B4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hepoxilin B4 (HxB4) is a bioactive lipid mediator that is synthesized from arachidonic acid. It plays a crucial role in various physiological and pathological processes, including inflammation, immune response, and cancer. In recent years, HxB4 has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
Hepoxilin B4 exerts its biological effects by binding to specific receptors on the cell surface, including BLT1 and BLT2. Upon binding, Hepoxilin B4 activates various signaling pathways, including the MAPK and PI3K/Akt pathways, leading to the modulation of gene expression and cellular functions.
Efectos Bioquímicos Y Fisiológicos
Hepoxilin B4 has been shown to induce various biochemical and physiological effects, including the regulation of cell proliferation, apoptosis, migration, and differentiation. It also modulates the production of cytokines and chemokines, leading to the regulation of immune response and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hepoxilin B4 has several advantages for use in laboratory experiments. It is a potent and specific bioactive lipid mediator that can be easily synthesized and purified. However, there are also limitations to its use, including its instability and short half-life, which can make it challenging to study in vivo.
Direcciones Futuras
There are several future directions for research on Hepoxilin B4. One area of interest is the development of novel therapeutic agents that target Hepoxilin B4 signaling pathways for the treatment of inflammatory diseases and cancer. Another area of research is the elucidation of the role of Hepoxilin B4 in neurological disorders, including Alzheimer's disease and stroke. Additionally, the development of new analytical tools for the detection and quantification of Hepoxilin B4 in biological samples will be critical for advancing our understanding of its biological functions.
Métodos De Síntesis
Hepoxilin B4 is synthesized from arachidonic acid via the lipoxygenase pathway. The enzyme 12-lipoxygenase (12-LOX) catalyzes the conversion of arachidonic acid to 12-hydroperoxyeicosatetraenoic acid (12-HPETE), which is further transformed into Hepoxilin B4 by the enzyme epoxide hydrolase.
Aplicaciones Científicas De Investigación
Hepoxilin B4 has been extensively studied for its role in various biological processes. It has been shown to play a crucial role in inflammation and immune response by regulating the recruitment and activation of immune cells. Hepoxilin B4 has also been implicated in cancer progression and metastasis by promoting angiogenesis and tumor cell invasion.
Propiedades
Número CAS |
103188-12-1 |
|---|---|
Nombre del producto |
Hepoxilin B4 |
Fórmula molecular |
C20H30O4 |
Peso molecular |
334.4 g/mol |
InChI |
InChI=1S/C20H30O4/c1-3-5-13-17(12-4-2)20(16-24-20)18(21)14-10-8-6-7-9-11-15-19(22)23/h3,6-7,10,13-14,17-18,21H,4,8-9,11-12,15-16H2,1-2H3,(H,22,23)/b7-6-,14-10-/t5?,17?,18-,20-/m1/s1 |
Clave InChI |
OBMDDWFJCHGNRL-UHFFFAOYSA-N |
SMILES isomérico |
CCCC(C=C=CC)[C@]1(CO1)[C@@H](/C=C\C/C=C\CCCC(=O)O)O |
SMILES |
CCCC(C=C=CC)C1(CO1)C(C=CCC=CCCCC(=O)O)O |
SMILES canónico |
CCCC(C=C=CC)C1(CO1)C(C=CCC=CCCCC(=O)O)O |
Sinónimos |
10-hydroxy-11,12-epoxyeicosa-5,8,14,17-tetraenoic acid hepoxilin B4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



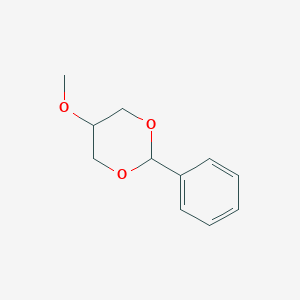
![1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B27655.png)
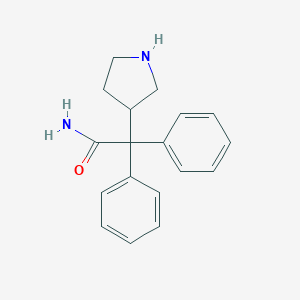
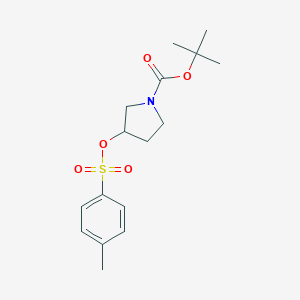
![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)
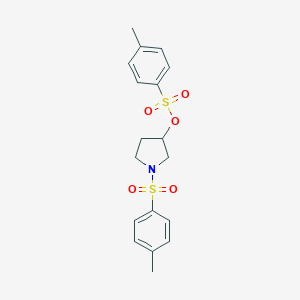
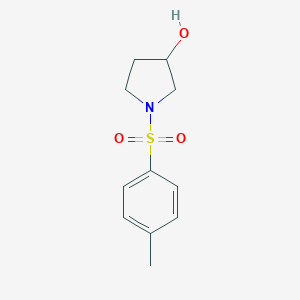
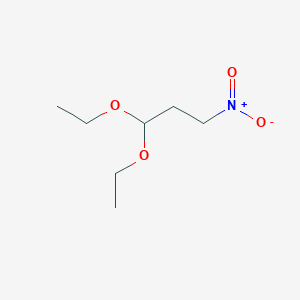
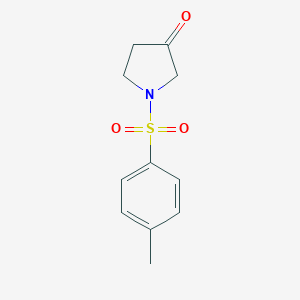
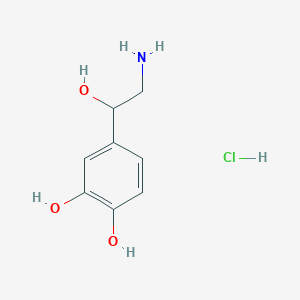
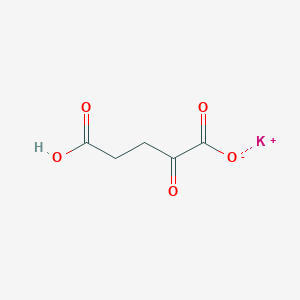
![1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B27689.png)
